molecular formula C8H11NO B11968321 Tricyclo[2.2.1.02,6]heptane-1-carboxamide CAS No. 75647-64-2

Tricyclo[2.2.1.02,6]heptane-1-carboxamide

Cat. No.: B11968321
CAS No.: 75647-64-2
M. Wt: 137.18 g/mol
InChI Key: ARRMFGCGCHTSDF-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxamide (CAS 14159-68-3) is a high-value specialty chemical featuring a strained, rigid carbocyclic cage structure. This compound, with the molecular formula C 8 H 11 NO, is built on the unique nortricyclane framework, characterized by significant bond angle strain and a three-dimensional architecture . This strain energy and structural rigidity make it a compelling building block in advanced organic synthesis and materials science research. The carboxamide functional group at the 1-position provides a versatile handle for further chemical modification and exploration. The primary research value of this compound lies in its application as a synthetic intermediate for developing more complex, functionalized cage compounds. Derivatives of the tricyclo[2.2.1.02,6]heptane skeleton have documented utility in diverse fields, serving as key precursors in the synthesis of novel perfume ingredients with distinctive sandalwood-like fragrances . Furthermore, the highly strained core is of fundamental interest in studying reaction mechanisms and the properties of strained polycyclic systems. Researchers also utilize this and related scaffolds in medicinal chemistry for constructing conformationally restricted pharmacophores, and in material science for creating novel polymers with specific physical properties. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75647-64-2

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10)

InChI Key

ARRMFGCGCHTSDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Tricyclo 2.2.1.02,6 Heptane 1 Carboxamide and Its Derivatives

Strategies for Tricyclo[2.2.1.02,6]heptane Skeleton Construction

The formation of the tricyclo[2.2.1.02,6]heptane core is a key challenge in the synthesis of the target molecule. This highly strained system, also known as nortricyclane, requires specific methodologies to achieve its unique bridged and fused ring structure.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a powerful tool for the construction of cyclic and polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for forming six-membered rings and can be adapted to synthesize precursors to the tricyclo[2.2.1.02,6]heptane skeleton. libretexts.orgyoutube.comyoutube.com For instance, the reaction of cyclopentadiene (B3395910) with a suitable dienophile can generate a norbornene derivative. psu.edu Subsequent intramolecular reactions can then be employed to form the third cyclopropane (B1198618) ring, completing the tricyclic system. The stereochemistry of the Diels-Alder reaction is often predictable, allowing for the controlled synthesis of specific isomers. libretexts.org

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a common strategy for forming the tricyclo[2.2.1.02,6]heptane skeleton from appropriately functionalized bicyclo[2.2.1]heptane precursors. psu.eduresearchgate.net These reactions often involve the formation of a carbon-carbon bond to create the cyclopropane ring. For example, the treatment of a suitably substituted norbornene derivative with a base can induce an intramolecular cyclization to yield the tricyclic framework. researchgate.net Another approach involves the rearrangement of a 7-substituted norbornadiene derivative, which can be triggered by treatment with an acid, leading to the formation of the tricyclic system through a transannular π-cyclization. nih.gov

Nitro-Olefin Bicycloannulation

A one-step synthesis of tricyclo[2.2.1.02,6]heptan-3-ones can be achieved through the nitro-olefin bicycloannulation of cyclopentenones. researchgate.netcdnsciencepub.com This method involves the reaction of the enolate of a cyclopentenone with a nitro-olefin. researchgate.netcdnsciencepub.com The reaction proceeds through a sequence of a kinetically controlled conjugate addition at low temperatures, followed by a thermodynamically controlled intramolecular Michael addition at higher temperatures. researchgate.net The final step involves the expulsion of the nitro group to form the cyclopropane ring. researchgate.net This method offers good stereoselectivity, with the substituent derived from the nitro-olefin predominantly adopting a syn orientation to the carbonyl bridge. researchgate.netcdnsciencepub.com

Aldol (B89426) Condensation and Subsequent Reduction Pathways

Derivatives of the tricyclo[2.2.1.02,6]heptane skeleton can be synthesized through a two-step process involving an aldol condensation followed by a reduction. google.com This method is particularly useful for preparing tricyclo[2.2.1.02,6]heptane derivatives with substituents at various positions. The process begins with the aldol condensation of an aldehyde containing the tricyclo[2.2.1.02,6]heptyl moiety with a dialkyl ketone. google.com This reaction forms an α,β-unsaturated ketone, which is then reduced to the corresponding alcohol. google.com The aldehyde precursors can be prepared by the hydroformylation of 1-ethenyltricyclo[2.2.1.02,6]heptane. google.com

Quadricyclane-Based Cycloadditions

Quadricyclane (B1213432) (tetracyclo[3.2.0.02,7.04,6]heptane) can undergo thermal [2σ + 2σ + 2π] cycloaddition reactions with electron-deficient alkenes to form tricyclo[4.2.1.02,5]non-7-enes. caltech.eduresearchgate.net While this method does not directly yield the tricyclo[2.2.1.02,6]heptane skeleton, the resulting products can serve as versatile intermediates for further transformations. The reaction is highly regioselective and stereospecific, typically affording the exo isomer. researchgate.net

Introduction and Modification of the Carboxamide Functionality

Once the tricyclo[2.2.1.02,6]heptane skeleton is in place, the next step is the introduction and potential modification of the carboxamide functionality. This can be achieved through several standard organic transformations.

A common method for introducing a carboxamide group is through the conversion of a carboxylic acid. Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid can be synthesized and then converted to the corresponding carboxamide. This conversion can be achieved by first activating the carboxylic acid, for example, by forming an acid chloride or using a coupling agent, followed by reaction with ammonia (B1221849) or a primary or secondary amine.

Alternatively, the carboxamide group can be introduced earlier in the synthetic sequence. For instance, a nitrile group can be incorporated into the tricyclic framework and subsequently hydrolyzed to the carboxamide.

Further modifications of the carboxamide group, such as N-alkylation or N-arylation, can be carried out using standard procedures to generate a diverse range of derivatives.

Carboxylic Acid Precursors and Nitrile Hydrolysis

The primary precursor for the synthesis of tricyclo[2.2.1.02,6]heptane-1-carboxamide is its corresponding carboxylic acid, tricyclo[2.2.1.02,6]heptane-1-carboxylic acid. The synthesis of this key intermediate can be approached through various routes. One common strategy involves cycloaddition reactions to construct the basic tricyclic skeleton, followed by functional group manipulation to introduce the carboxylic acid moiety. smolecule.com For instance, the related tricyclo[4.2.1.02,5]non-7-ene system can be synthesized via the cycloaddition of quadricyclane with acrylonitrile. caltech.edu

Once a nitrile-functionalized tricyclic system is obtained, hydrolysis offers a direct pathway to the carboxylic acid or, under certain conditions, the carboxamide itself. The hydrolysis of nitriles can be catalyzed by either acid or base. youtube.com

Acid-catalyzed hydrolysis: This method typically proceeds to the carboxylic acid. The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. youtube.com

Base-catalyzed hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt. youtube.comyoutube.com Milder basic conditions can sometimes be employed to stop the reaction at the amide stage. youtube.com

A notable aspect of these hydrolysis reactions, particularly under basic conditions, is the potential for epimerization at a carbon atom adjacent to the nitrile (or resulting carboxyl) group. This can lead to the formation of the thermodynamically more stable stereoisomer. For example, in the hydrolysis of a nitrile on a different tricyclic system, the syn isomer was observed to convert to the more stable anti isomer. caltech.edu

Reaction Conditions Product Key Features
Acid-Catalyzed Nitrile HydrolysisH+, H2O, heatCarboxylic AcidProtonation activates the nitrile for nucleophilic attack by water.
Base-Catalyzed Nitrile HydrolysisOH-, H2O, heatCarboxylate (then Carboxylic Acid after workup)Can potentially be stopped at the amide stage under milder conditions. May lead to epimerization.

Conversion to Carboxamide

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. For the tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, several methods can be employed to achieve this.

One direct approach involves the coupling of the carboxylic acid with an amine in the presence of a coupling agent. A specific example is the reaction of 3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid with an amine, facilitated by 4-methylmorpholine (B44366) in dimethylformamide (DMF), to yield the corresponding N-substituted carboxamide. justia.com

Another powerful method for this conversion utilizes transition metal catalysts. For instance, tantalum(V) chloride has been shown to effectively catalyze the reaction of aliphatic carboxylic acids with amines to selectively form carboxamides under mild conditions. researchgate.net This method has been successfully applied to the synthesis of N,N-diethyladamantane-1-carboxamide, a structurally related cage compound. researchgate.net

Standard methods for amide bond formation include:

Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia or a primary/secondary amine.

Use of carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Method Reagents Example Application
Amine CouplingAmine, 4-methylmorpholine, DMFSynthesis of (1S,2R,4S,6S)-N-[(1R)-1-benzyl-2-hydroxyethyl]-3-oxotricyclo[2.2.1.02,6]-heptane-1-carboxamide justia.com
Tantalum-Catalyzed AmidationTaCl5, amineSynthesis of N,N-Diethyladamantane-1-carboxamide researchgate.net

Functional Group Interconversions on the Tricyclic Skeleton

The rigid tricyclo[2.2.1.02,6]heptane framework allows for a variety of functional group interconversions (FGIs), enabling the synthesis of a diverse range of derivatives. These transformations can be performed on precursors or on the final carboxamide product, provided the amide functionality is stable to the reaction conditions.

For example, a ketone group on the tricyclic skeleton, such as in tricyclo[2.2.1.02,6]heptan-3-one, can serve as a versatile handle for further modifications. This ketone can be:

Oxidized to form a carboxylic acid.

Reduced to an alcohol using reducing agents like lithium aluminum hydride.

Undergo nucleophilic substitution reactions .

Similarly, a carboxylic acid group on the tricyclic frame can be subjected to several transformations:

Esterification by reaction with an alcohol. smolecule.com

Reduction to an alcohol, typically using strong reducing agents. smolecule.com

Decarboxylation , which would lead to the parent nortricyclene (B1619838) hydrocarbon. smolecule.com

These FGIs are crucial for creating a library of substituted this compound analogs for various research applications.

Stereoselective and Asymmetric Synthesis of Tricyclo[2.2.1.02,6]heptane Systems

The stereochemical complexity of the tricyclo[2.2.1.02,6]heptane system, which contains multiple stereocenters, necessitates the use of stereoselective and asymmetric synthetic strategies to access enantiomerically pure compounds.

Chiral Auxiliaries and Resolution Techniques

One effective strategy to obtain enantiomerically pure tricyclo[2.2.1.02,6]heptane derivatives is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it can be removed. sigmaaldrich.com

An alternative and widely used approach is the resolution of a racemic mixture. This can be achieved by:

Forming diastereomers: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography.

Chiral Chromatography: The racemic mixture can be directly separated into its constituent enantiomers by chromatography on a chiral stationary phase (CSP). For example, the enantiomers of a derivative, (1S,2R,4S,6S)-N-[(1R)-1-benzyl-2-hydroxyethyl]-3-oxotricyclo-[2.2.1.02,6]heptane-1-carboxamide, have been successfully separated using chiral High-Performance Liquid Chromatography (HPLC). justia.com

A practical example of resolution through diastereomer formation is the separation of enantiomers of a C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol. This was accomplished by forming diastereoisomeric tri(O-methylmandelates), which were then separated, followed by removal of the chiral mandelate (B1228975) groups to yield the enantiopure triols. nih.gov

Asymmetric Catalysis in Tricyclic Systems

Asymmetric catalysis offers a more elegant and atom-economical approach to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov

In the context of constructing complex polycyclic systems, metal-catalyzed reactions have proven to be particularly powerful. For instance, a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene derived from D-mannitol was a key step in the asymmetric synthesis of a functionalized bicyclo[3.2.0]heptane derivative, a precursor to a more complex tricyclic system. ias.ac.in

While not involving the tricyclo[2.2.1.02,6]heptane system directly, the asymmetric synthesis of complex tricyclo[3.2.2.0]nonenes has been achieved through a kinetic resolution via a Diels-Alder reaction in the presence of a chiral cobalt(II) complex. rsc.org This highlights the potential of applying asymmetric catalysis to cycloaddition reactions for building chiral tricyclic frameworks.

Control of Stereochemistry via Reaction Conditions

The stereochemical outcome of a reaction can often be influenced by the specific conditions under which it is carried out. Factors such as temperature, solvent, and the nature of the reagents can play a critical role in determining which stereoisomer is formed preferentially.

In the synthesis of rigid bicyclic and tricyclic systems, the concept of steric approach control is paramount. The incoming reagent will preferentially attack from the less sterically hindered face of the molecule. acs.org This principle dictates the stereoselectivity of many additions to the tricyclic skeleton.

Furthermore, the choice between kinetic and thermodynamic control can be used to favor a particular stereoisomer.

Kinetic control (low temperature, short reaction time) favors the product that is formed fastest.

Thermodynamic control (higher temperature, longer reaction time, reversible conditions) favors the most stable product.

An example of thermodynamic control is seen in the base-catalyzed hydrolysis of a nitrile on a tricyclic system, where epimerization leads to the formation of the more stable anti isomer from the syn isomer. caltech.edu Similarly, in the bicycloannulation of α'-enolates with nitro-olefins to form tricyclo[2.2.1.02,6]heptan-3-ones, the reaction is stereoselective, predominantly forming the diastereomer where the incoming group is syn to the carbonyl bridge. cdnsciencepub.com

Control Type Conditions Outcome Example
Steric Approach Control Bulky reagents, rigid substrateAttack from the least hindered faceReduction of bicyclic ketones acs.org
Kinetic Control Low temperature, irreversible conditionsFastest-forming product---
Thermodynamic Control High temperature, reversible conditionsMost stable productBase-catalyzed epimerization during nitrile hydrolysis caltech.edu

Total Synthesis of Complex Molecules Incorporating the Tricyclo[2.2.1.02,6]heptane Framework

The total synthesis of natural products containing the tricyclo[2.2.1.02,6]heptane scaffold often involves intricate strategic planning to construct the strained tricyclic system and to control stereochemistry. Key approaches include the utilization of intramolecular cyclization reactions, rearrangements of bicyclic precursors, and the derivatization of naturally occurring starting materials that already contain a related carbon framework.

One of the prominent classes of natural products featuring this moiety is the sesquiterpenoids. For instance, tricyclane sesquiterpenoids, which contain the tricyclo[2.2.1.02,6]heptane ring, have been isolated from various plant sources and have garnered interest due to their potential biological activities. cdnsciencepub.com

More recent and detailed synthetic endeavors have focused on other complex terpenes. The following subsections provide a closer look at the total syntheses of α-santalol and (-)-cyclocopacamphene, showcasing the ingenuity of synthetic design.

The stereospecific total synthesis of α-santalol, a major constituent of sandalwood oil, was accomplished by E. J. Corey and his team. Their strategy commenced with the readily available (-)-π-bromotricyclene, which already contains the core tricyclo[2.2.1.02,6]heptane framework. This key starting material allows for the stereocontrolled introduction of the side chain.

A pivotal step in this synthesis is the coupling of the lithium derivative of (-)-π-bromotricyclene with a propargyl ether. The resulting alkyne is then stereoselectively reduced and functionalized to afford the characteristic Z-allylic alcohol side chain of α-santalol. This synthesis is not only a landmark achievement in natural product synthesis but also introduced new synthetic methodologies, including a modified Wittig reaction for the stereospecific formation of trisubstituted olefins. acs.orgillinois.edu

Table 1: Key Steps in the Total Synthesis of α-Santalol

StepStarting MaterialReagents and ConditionsProductYield (%)
1(-)-π-Bromotricyclene1. t-BuLi, THF, -78 °C; 2. 3-methoxy-3-methyl-1-butyneCoupled alkyne intermediateNot Reported
2Coupled alkyne intermediate1. R₂BH; 2. I₂Vinylic iodideNot Reported
3Vinylic iodideNi(CO)₄, NaOMe, MeOHMethyl esterNot Reported
4Methyl esterLiAlH₄α-SantalolNot Reported

The total synthesis of the sesquiterpene (-)-cyclocopacamphene, which features a tricyclo[2.2.1.02,6]heptane moiety fused to a five-membered ring, was elegantly achieved by Piers and his collaborators. Their highly stereoselective route provides a compelling example of constructing the tricyclic system from a bicyclic precursor. cdnsciencepub.com

The synthesis begins with the Robinson annulation of (+)-carvomenthone to form a bicyclic enone. This intermediate then undergoes a series of transformations, including the introduction of a methyl group and the formation of a diazoketone. The crucial step is the copper-catalyzed intramolecular cyclopropanation of the diazoketone, which forges the three-membered ring of the tricyclo[2.2.1.02,6]heptane system. A subsequent Wittig reaction completes the synthesis of (-)-cyclocopacamphene. This work was significant as it confirmed the absolute stereochemistry of the natural product.

Table 2: Selected Steps in the Total Synthesis of (-)-Cyclocopacamphene

StepStarting MaterialReagents and ConditionsProductYield (%)
1Bicyclic enone1. Li(Me)₂Cu; 2. (CH₃)₃SiCl; 3. MeLi; 4. Ac₂OEnol acetateNot Reported
2Enol acetate1. O₃; 2. CH₂N₂Keto esterNot Reported
3Keto ester1. (COCl)₂; 2. CH₂N₂DiazoketoneNot Reported
4DiazoketoneCu, refluxing cyclohexaneTricyclic ketoneNot Reported
5Tricyclic ketonePh₃P=CH₂, DMSO(-)-CyclocopacampheneNot Reported

Reaction Mechanisms and Chemical Transformations of Tricyclo 2.2.1.02,6 Heptane Systems

Reactivity Governed by Strained Ring System Topology

The tricyclo[2.2.1.02,6]heptane skeleton is characterized by significant ring strain, a consequence of the fusion of a cyclopropane (B1198618) ring onto a bicyclo[2.2.1]heptane (norbornane) framework. This high degree of strain, estimated to be around 78.7 kcal/mol for the parent nortricyclene (B1619838), makes these molecules considerably more reactive than their less strained counterparts. The inherent strain arises from distorted bond angles and eclipsed conformations forced upon the molecule by its rigid geometry.

This high strain energy is a driving force for reactions that lead to the opening of the cyclopropane ring, thereby relieving steric tension. Consequently, tricyclo[2.2.1.02,6]heptane derivatives readily undergo reactions with electrophiles, where the cyclopropane ring acts as a nucleophile. The reactivity of these systems is a direct reflection of the energy released upon breaking the strained bonds.

Carbocation Rearrangements

Carbocationic intermediates play a pivotal role in the chemistry of tricyclo[2.2.1.02,6]heptane systems. The formation of a carbocation on this framework often triggers complex rearrangements as the molecule seeks a more stable electronic and structural configuration.

A key feature of the reactivity of bicyclo[2.2.1]heptyl systems, which is relevant to the tricyclo[2.2.1.02,6]heptane framework, is the phenomenon of anchimeric assistance, also known as neighboring group participation. In the case of the 2-norbornyl cation, the σ-bond between carbons 1 and 6 can participate in the departure of a leaving group at the 2-position, leading to a stabilized, non-classical carbocation known as the nortricyclonium ion. wikiwand.comwikipedia.orglibretexts.org This participation explains the significantly faster solvolysis rates of exo-2-norbornyl derivatives compared to their endo counterparts. wikiwand.comwikipedia.org The resulting nortricyclonium ion is a C3-symmetric, protonated nortricyclene, where a hydrogen atom is shared between three carbon atoms. wikiwand.com

This concept of σ-bond participation and the formation of non-classical ions is central to understanding the rearrangements within the tricyclo[2.2.1.02,6]heptane system. Reactions involving the formation of a positive charge on the carbon skeleton can be directed by the relief of ring strain and the formation of these stabilized carbocationic intermediates.

Recent advancements have demonstrated the ability to exert catalytic enantiocontrol over reactions proceeding through non-classical carbocations like the 2-norbornyl cation. nih.govresearchgate.net Strong and confined chiral acids can act as catalysts, creating a chiral environment that influences the stereochemical outcome of the reaction. nih.govresearchgate.net These catalysts can host simple, non-functionalized carbocations through a network of non-covalent interactions, thereby directing the approach of a nucleophile to one face of the carbocation. nih.govresearchgate.net This approach has been successful in generating enantioenriched products from various precursors that form the non-classical 2-norbornyl cation. nih.govresearchgate.net While specific studies on Tricyclo[2.2.1.02,6]heptane-1-carboxamide are not detailed, these principles of enantiocontrol are applicable to reactions involving carbocationic intermediates within this structural family.

Radical Rearrangements and Nitrogen-Directed Processes in Azatricyclic Systems

The introduction of nitrogen into the tricyclo[2.2.1.02,6]heptane framework, creating azatricyclic systems, opens up new avenues for reactivity, particularly involving radical rearrangements. Nitrogen-centered radicals, or aminyl radicals, can be generated from precursors such as organic azides. nih.gov These highly reactive intermediates can undergo regioselective rearrangements, leading to the formation of new heterocyclic structures. nih.gov For instance, azanorbornanic aminyl radicals have been shown to rearrange into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.gov

The rigidity of the azabicyclic skeleton is crucial for the efficiency of these rearrangements. nih.gov Furthermore, the stabilization of α-nitrogen radicals can be a controlling factor in these transformations, enabling the synthesis of a variety of azabicyclic frameworks. rsc.org Radical deoxygenations of 3-azatricyclo[2.2.1.02,6]heptan-5-ols, for example, can lead to the formation of 2-azabicyclo[2.2.1]hept-5-enes or 1,2-dihydropyridines, depending on the substituents. researchgate.net

Starting MaterialReaction ConditionsKey IntermediateMajor Product(s)
3-exo-azidoazanorbornaneBu3SnH, AIBNAzanorbornanic aminyl radicalRing-expanded bicyclic system
7-alkyl-1-tosyl-3-azatricyclo[2.2.1.02,6]heptan-5-olsRadical deoxygenationCarbon-centered radical7-alkyl-4-tosyl-2-azabicyclo[2.2.1]hept-5-enes
7-aryl-1-tosyl-3-azatricyclo[2.2.1.02,6]heptan-5-olsRadical deoxygenationCarbon-centered radical2-(arylmethyl)-5-tosyl-1,2-dihydropyridines

Electrophilic and Nucleophilic Additions/Substitutions

The strained cyclopropane ring in tricyclo[2.2.1.02,6]heptane systems is susceptible to electrophilic attack. The reaction with electrophiles typically results in the cleavage of one of the cyclopropane bonds, leading to the formation of a bicyclo[2.2.1]heptane derivative. For example, the reaction of tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclene) with areneselenenyl chlorides leads to the formation of tricyclo[2.2.1.02,6]heptane derivatives through cleavage of a cyclopropane ring. cdnsciencepub.com The regioselectivity and stereoselectivity of these additions are influenced by the nature of the electrophile and the solvent. cdnsciencepub.comcdnsciencepub.com

Nucleophilic substitution reactions can also occur in functionalized tricyclo[2.2.1.02,6]heptane systems. For instance, in 1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptanes, the aziridine (B145994) ring can be opened by various nucleophiles to form 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.net The presence of a carboxamide group at the 1-position, as in this compound, would be expected to influence the electronic properties of the ring system and potentially the course of such reactions.

Oxidation and Reduction Chemistry of Tricyclic Ketones and Carboxylic Acids

The oxidation and reduction of functional groups attached to the tricyclo[2.2.1.02,6]heptane skeleton are important transformations for the synthesis of derivatives. For example, tricyclic ketones within this framework can be reduced to the corresponding alcohols. The stereochemical outcome of such reductions is often influenced by the sterically hindered nature of the concave and convex faces of the molecule.

Metal-Carbene Chemistry and Cyclopropanation Reactions

The unique strained ring system of tricyclo[2.2.1.02,6]heptane, also known as nortricyclene, presents a fascinating scaffold for studying chemical transformations. The inherent strain in the cyclopropane ring makes it susceptible to reactions that can relieve this strain. Metal-carbene and analogous metal-nitrenoid chemistry offer powerful tools for both the synthesis and functionalization of such polycyclic systems. These reactions often proceed through highly reactive intermediates, leading to novel molecular architectures.

One of the key transformations in this context is the intramolecular aziridination of cyclopent-3-en-1-ylmethylamines, which yields 1-azatricyclo[2.2.1.02,6]heptane derivatives. nih.gov This reaction, while forming an aziridine instead of a cyclopropane, is mechanistically analogous to cyclopropanation and relies on a metal-mediated nitrenoid intermediate. The oxidation of various substituted cyclopent-3-en-1-ylmethylamines with lead tetraacetate in solvents like dichloromethane, chloroform, or benzene, in the presence of potassium carbonate, leads to efficient intramolecular aziridination. nih.gov

The reaction is proposed to proceed via a lead(IV) amide intermediate (RNHPb(OAc)3), which acts as the aziridinating species. nih.gov The rate of this cyclization is significantly influenced by the substitution pattern on the cyclopentene double bond. The presence of methyl groups on the double bond dramatically increases the reaction rate, suggesting a highly electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.gov

Starting AmineProductRelative Rate of Aziridination
Cyclopent-3-en-1-ylmethylamine1-Azatricyclo[2.2.1.02,6]heptane1
Methyl-substituted cyclopent-3-en-1-ylmethylamineMethyl-substituted 1-Azatricyclo[2.2.1.02,6]heptane17.5
Dimethyl-substituted cyclopent-3-en-1-ylmethylamineDimethyl-substituted 1-Azatricyclo[2.2.1.02,6]heptane>280

Another significant area of metal-carbene chemistry relevant to polycyclic systems is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This reaction provides a pathway from alkylidene carbenes to strained alkynes. While not a cyclopropanation, it is fundamental to understanding the behavior of carbenes within these rigid frameworks. Research has shown that highly strained, polycyclic alkynes, previously considered inaccessible, can be generated from their corresponding alkylidene carbenes under mild conditions and trapped via Diels-Alder cycloaddition. researchgate.net This indicates a delicate thermodynamic equilibrium between the carbene and the alkyne, which can be manipulated for synthetic purposes. researchgate.net

Furthermore, the tricyclo[2.2.1.02,6]heptane skeleton can be formed through metal-mediated rearrangements. For instance, heating a toluene solution of ArSn(norbornenyl) results in the rearranged species ArSn(3-tricyclo[2.2.1.02,6]heptane), where Ar is a bulky aryl group. researchgate.net This transformation of a norbornenyl ligand into a nortricyclyl group occurs via a β-hydride elimination mechanism. researchgate.net

Metal-catalyzed reactions are also employed to functionalize derivatives of the tricyclo[2.2.1.02,6]heptane system. For example, the hydroformylation of 1-ethenyltricyclo[2.2.1.02,6]heptane using a rhodium catalyst, RhH(CO)(PPh3)3, produces a mixture of 3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal and 2-(tricyclo[2.2.1.02,6]hept-1-yl)propanal. google.com

ReactionSubstrateCatalyst / ReagentProduct(s)
Intramolecular AziridinationCyclopent-3-en-1-ylmethylaminesPb(OAc)4, K2CO31-Azatricyclo[2.2.1.02,6]heptane derivatives
Ligand RearrangementArSn(norbornenyl)HeatArSn(3-tricyclo[2.2.1.02,6]heptane)
Hydroformylation1-Ethenyltricyclo[2.2.1.02,6]heptaneRhH(CO)(PPh3)3, H2/CO3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal and 2-(tricyclo[2.2.1.02,6]hept-1-yl)propanal

While direct examples of intermolecular cyclopropanation on the tricyclo[2.2.1.02,6]heptane skeleton using metal-carbenes are not extensively documented in the reviewed literature, the reactivity of the strained cyclopropane ring is well-established through electrophilic cleavage reactions, indicating its availability for such transformations. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Tricyclo 2.2.1.02,6 Heptane Architectures

X-ray Crystallographic Analysis for Absolute and Relative Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of molecular connectivity, and both relative and absolute configuration. For complex, stereochemically rich molecules like Tricyclo[2.2.1.02,6]heptane derivatives, this technique is invaluable. While specific crystallographic data for Tricyclo[2.2.1.02,6]heptane-1-carboxamide is not publicly available, analyses of closely related tricyclic systems demonstrate the power of this method.

For instance, crystallographic studies on derivatives of the tricyclo[2.2.1.02,6]heptane skeleton would precisely define the bond lengths and angles of the strained cage structure. This includes the characteristic bond angles of the integrated three- and five-membered rings. Such an analysis would confirm the exo or endo configuration of substituents and establish the relative stereochemistry of all chiral centers within the molecule. In the case of the target carboxamide, X-ray analysis would resolve the spatial orientation of the amide group relative to the tricyclic framework, which is crucial for understanding its chemical reactivity and intermolecular interactions, such as hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. The rigid nature of the Tricyclo[2.2.1.02,6]heptane framework leads to a complex and often crowded NMR spectrum, necessitating a combination of one-dimensional and two-dimensional techniques for full characterization. wikipedia.org

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Tricyclo[2.2.1.02,6]heptane architectures are characterized by signals in the aliphatic region. The strained cyclopropane (B1198618) ring within the structure typically shifts the signals of adjacent protons and carbons to higher field (lower ppm values) compared to less strained cycloalkanes.

For the parent compound, Tricyclo[2.2.1.02,6]heptane (also known as nortricyclene), the ¹H NMR spectrum shows a complex multiplet for the cyclopropyl (B3062369) protons and bridgehead protons. nih.gov The ¹³C NMR spectrum further resolves the carbon environments. For This compound , the introduction of the electron-withdrawing carboxamide group at the C1 bridgehead position would induce a significant downfield shift for the C1 carbon and affect the chemical shifts of nearby protons and carbons. Protons on the amide nitrogen (-NH₂) typically appear as a broad singlet in the ¹H NMR spectrum, often in the range of 7.5-8.5 ppm. libretexts.org

Spectroscopic data for related compounds, such as N,N-Diethylthis compound , provide further insight into expected chemical shifts. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tricyclo[2.2.1.02,6]heptane Architectures Note: Data is compiled from various sources for related structures and serves as an illustrative guide. Exact chemical shifts are solvent and concentration-dependent. sigmaaldrich.com

Compound/Group Nucleus Chemical Shift (δ, ppm) Notes
Tricyclo[2.2.1.02,6]heptane Protons ¹H ~0.9 - 1.5 Highly coupled, overlapping multiplets for the rigid cage protons. google.com
Amide Protons (-NH₂) ¹H ~7.5 - 8.5 Typically a broad singlet, exchangeable with D₂O. libretexts.org
Tricyclo[2.2.1.02,6]heptane Carbons ¹³C ~10 - 40 Aliphatic region, specific shifts depend on position.
Amide Carbonyl (C=O) ¹³C ~160 - 180 Quaternary carbon, typically observed in the downfield region. libretexts.org

Given the spectral complexity and overlapping signals in 1D NMR, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment of tricyclo[2.2.1.02,6]heptane derivatives. wikipedia.orgresearchgate.net

DQF COSY (Double Quantum Filtered Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity between adjacent protons through the carbon skeleton, helping to assign the complex multiplets of the tricyclic cage. For example, it would reveal the coupling between the bridgehead protons and their neighbors. wikipedia.orgsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): These are heteronuclear experiments that correlate protons directly bonded to carbons (¹H-¹³C). epfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on previously assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly crucial for identifying and assigning quaternary carbons, which are not visible in HSQC spectra. For this compound, an HMBC experiment would show a correlation between the amide protons (-NH₂) and the carbonyl carbon (C=O), as well as correlations from protons on C2, C6, and C7 to the C1 bridgehead carbon, confirming the placement of the carboxamide group. epfl.chyoutube.com

Mass Spectrometry (GC/EI-MS)

Gas Chromatography combined with Electron Ionization Mass Spectrometry (GC/EI-MS) provides information on the molecular weight of a compound and its fragmentation patterns, which act as a molecular fingerprint. nih.govlibretexts.org The molecular formula of this compound is C₈H₁₁NO, giving it a molecular weight of 137.18 g/mol . sigmaaldrich.com As a nitrogen-containing compound, it is expected to follow the Nitrogen Rule, exhibiting an odd-numbered molecular ion peak (M⁺) at m/z 137. libretexts.orgwhitman.edu

The fragmentation under electron ionization is expected to be influenced by the stable, rigid tricyclic core and the amide functional group. jove.comlibretexts.org The mass spectrum of the parent hydrocarbon, Tricyclo[2.2.1.02,6]heptane , is dominated by fragments resulting from the cleavage of the strained ring system, with significant peaks often observed at m/z 94 (M⁺), 79, 77, and 66. nih.govnist.gov

For the carboxamide derivative, characteristic fragmentation pathways would include:

α-cleavage: The primary fragmentation for amides often involves the cleavage of the bond alpha to the carbonyl group. libretexts.orgjove.com This would result in the loss of the tricycloheptyl radical to form the [CONH₂]⁺ ion at m/z 44 , which is often a prominent peak for primary amides. libretexts.org

Loss of Amine Radical: Cleavage of the C-N bond can lead to the formation of a stable acylium ion, [C₇H₉CO]⁺, at m/z 121 .

Ring Fragmentation: The underlying tricyclic cage would also fragment, leading to ions similar to those seen in the parent nortricyclene (B1619838), such as at m/z 79 ([C₆H₇]⁺) and m/z 77 ([C₆H₅]⁺).

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
137 [C₈H₁₁NO]⁺ Molecular Ion (M⁺)
121 [C₈H₉O]⁺ Loss of ·NH₂ radical
93 [C₇H₉]⁺ Loss of ·CONH₂ radical
79 [C₆H₇]⁺ Fragmentation of the tricyclic ring
77 [C₆H₅]⁺ Further fragmentation/rearrangement

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com The IR spectrum of this compound would be a composite of the absorptions from the tricyclic alkane skeleton and the primary amide group.

The parent Tricyclo[2.2.1.02,6]heptane structure shows characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the saturated ring system, and specific absorptions related to the strained cyclopropane ring around 855 cm⁻¹ and 790 cm⁻¹. google.comacs.org

The primary amide group (-CONH₂) gives rise to several distinct and strong absorption bands: spectroscopyonline.com

N-H Stretching: Primary amides show two distinct N-H stretching bands in the region of 3370-3170 cm⁻¹. spectroscopyonline.comblogspot.com These correspond to the asymmetric and symmetric stretching vibrations of the NH₂ group.

C=O Stretching (Amide I band): A very strong and sharp absorption due to the carbonyl stretch is expected in the range of 1680-1630 cm⁻¹. blogspot.comwpmucdn.com Hydrogen bonding in the solid state can shift this peak to the lower end of the range.

N-H Bending (Amide II band): A strong bending vibration (scissoring) for the N-H bonds occurs between 1650-1620 cm⁻¹. spectroscopyonline.com This peak can sometimes overlap with the C=O stretch. blogspot.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Functional Group Intensity
3370 - 3300 Asymmetric N-H Stretch Primary Amide Medium-Strong
3200 - 3170 Symmetric N-H Stretch Primary Amide Medium-Strong
~2950 C-H Stretch Tricyclic Alkane Strong
1680 - 1630 C=O Stretch (Amide I) Primary Amide Very Strong
1650 - 1620 N-H Bend (Amide II) Primary Amide Strong

Computational and Theoretical Chemistry of Tricyclo 2.2.1.02,6 Heptane Systems

Quantum Chemical Calculations for Optimized Geometries and Electronic Structuresbenchchem.comresearchgate.net

Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of tricyclo[2.2.1.0²,⁶]heptane systems. These methods allow for the determination of optimized geometries, bond lengths, bond angles, and electronic properties.

Ab initio methods, particularly Hartree-Fock (HF) theory, provide a foundational approach to studying these molecules. The choice of basis set is critical in these calculations, influencing the accuracy of the results. rsc.org

For molecular crystals, basis sets derived from 6-21G and 6-31G are commonly used. However, studies have shown that double-zeta with polarization (DZP) basis sets can offer substantially smaller basis set superposition errors (BSSE) when estimating lattice energies. rsc.org The selection of a basis set represents a compromise between computational cost and accuracy. While larger basis sets can provide more accurate results, they are computationally more demanding. uniovi.es For instance, in the study of diatomic hydrides, DZP or TZP quality basis sets were deemed sufficient for Hartree-Fock level calculations. uniovi.es

Table 1: Comparison of Basis Sets in Periodic Hartree-Fock Calculations

Basis Set Family Common Examples Key Feature Advantage in Periodic Systems
Pople-style 6-21G, 6-31G* Split-valence with polarization functions Widely available and computationally efficient

This table illustrates the common basis sets used and their characteristics in computational studies.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating tricyclo[2.2.1.0²,⁶]heptane systems. The B3LYP hybrid functional, often paired with a 6-31+G* or 6-311G** basis set, is frequently employed to study the geometries and electronic structures of these molecules. researchgate.net

DFT calculations have been successfully used to:

Investigate the structures of tricyclo[2.2.1.0²,⁶]heptaphosphide trisanion and its carbocyclic analogues. researchgate.net

Establish the presence of negative hyperconjugation through Natural Bond Orbital (NBO) analysis. researchgate.net

For example, a study on indolizine (B1195054) and its phospha-analogues using DFT at the B3LYP/6-311G** level determined parameters such as bond lengths, bond angles, total atomic charges, and frontier molecular orbital energies. researchgate.net

Conformational Analysis and Rotational Energy Profilessmolecule.comscispace.com

The rigid tricyclic framework of these compounds significantly limits their conformational freedom. smolecule.com The primary source of conformational variability in derivatives often comes from the substituents attached to the core structure. smolecule.com

For a related compound, tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid, the main conformational process is the rotation around the C-COOH bond. The energy barriers for this rotation are relatively modest, allowing for conformational exchange at room temperature. smolecule.com Molecular dynamics simulations indicate that the conformational flexibility is primarily localized to these peripheral substituents rather than the core cage structure. smolecule.com

Computational methods can be employed to generate rotational energy profiles, which map the energy of the molecule as a function of the dihedral angle of a rotating bond. These profiles help identify the most stable conformations and the energy barriers between them.

Theoretical Studies on Reaction Pathways and Transition Statesresearchgate.net

Theoretical studies are instrumental in elucidating reaction mechanisms involving tricyclo[2.2.1.0²,⁶]heptane systems. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction.

For instance, DFT calculations have been used to study the smolecule.comsmolecule.comsigmatropic rearrangement of the tricyclo[2.2.1.0²,⁶]heptane triradical and its phosphorus-containing analogue. These studies revealed that the carbocyclic version has a lower activation energy barrier for this rearrangement, which is attributed to the higher ring strain of the cyclopropane (B1198618) ring compared to triphosphirane. researchgate.netresearchgate.net

The identification of transition state structures is a key aspect of these studies. A distortion-interaction analysis can be performed on these transition states to understand the origins of selectivity in reactions. This analysis decomposes the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. liverpool.ac.uk

Strain Energy and Bond Angle Distortion Analysissmolecule.com

The tricyclo[2.2.1.0²,⁶]heptane skeleton is characterized by significant ring strain due to the presence of the three-membered ring. smolecule.com This strain is a direct consequence of the severe deviation of bond angles from the ideal tetrahedral angle of 109.5°.

The three-membered ring exhibits C-C-C bond angles of approximately 60°. smolecule.com This extreme geometric distortion propagates throughout the molecular framework, influencing the bond lengths and angles in the adjacent five-membered rings. smolecule.com The endocyclic angles in these five-membered rings can vary, with the smallest angles occurring at points of maximum strain concentration. smolecule.com

This inherent strain is a major determinant of the reactivity of these compounds, making them susceptible to ring-opening reactions. The distortion/interaction activation strain (DIAS) analysis is a computational tool used to quantify the energy cost associated with this geometric distortion during a chemical reaction. chemrxiv.org

Table 2: Characteristic Bond Angles in Tricyclo[2.2.1.0²,⁶]heptane Systems

Structural Feature Typical Bond Angle (°) Consequence
Three-membered ring ~60 smolecule.com High ring strain, increased reactivity smolecule.com

This table summarizes the significant bond angle distortions and their implications for the chemistry of these systems.

Research on Tricyclo 2.2.1.02,6 Heptane Derivatives and Analogues

Variously Substituted Tricyclo[2.2.1.02,6]heptanes

The functionalization of the tricyclo[2.2.1.02,6]heptane skeleton has been explored to produce a variety of substituted derivatives. These modifications can dramatically alter the molecule's physical and chemical properties.

A notable area of application for these derivatives is in the fragrance industry. A patented process describes the synthesis of novel tricyclo[2.2.1.02,6]heptane derivatives intended for use in perfumes. google.com The process starts with the hydroformylation of 1-ethenyl-tricyclo[2.2.1.02,6]heptane to produce a mixture of 2-(tricyclo[2.2.1.02,6]hept-1'-yl)propanal and 3-(tricyclo[2.2.1.02,6]hept-1'-yl)propanal. google.com These aldehydes then undergo aldol (B89426) condensation with ketones like 3-pentanone (B124093) to yield α,β-unsaturated ketones, which are subsequently reduced to produce fragrance compounds such as 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1'-yl)hept-4-en-3-ol. google.com These derivatives are valued for their harmonized, sandalwood-like scents. google.com

Research has also focused on introducing halogenated and sulfur-containing functional groups. In one study, the reaction of bicyclo[2.2.1]hepta-2,5-diene with an arenesulfenamide-phosphorus(V) oxohalide system yielded exo-5-arylthio-endo-3-halotricyclo[2.2.1.02,6]heptanes as rearranged products. bohrium.com This demonstrates the homoallylic participation of the second double bond in the bicyclic starting material, leading to the stable tricyclic framework. bohrium.com More direct methods include the copper-catalyzed sulfuration of norbornene with disulfides, which produces a series of phenylthiotricyclo[2.2.1.02,6]heptane derivatives in high yields (66-96%). sciengine.com Furthermore, the Grignard reaction of ((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate, instead of leading to ketone addition, induced dehydrochlorination and substitution to form the tricyclic compound (Z)-5-(bromomethyl)tricyclo[2.2.1.02,6]heptan-3-one. researchgate.net

Table 1: Examples of Variously Substituted Tricyclo[2.2.1.02,6]heptanes
Compound NameSubstitution PatternSynthetic PrecursorReference
4-Methyl-7-(tricyclo[2.2.1.02,6]hept-1'-yl)hept-4-en-3-ol1-Alkenol3-(Tricyclo[2.2.1.02,6]hept-1'-yl)propanal google.com
exo-5-Arylthio-endo-3-halotricyclo[2.2.1.02,6]heptane3-Halo, 5-ArylthioBicyclo[2.2.1]hepta-2,5-diene bohrium.com
Phenylthiotricyclo[2.2.1.02,6]heptanePhenylthioNorbornene sciengine.com
(Z)-5-(Bromomethyl)tricyclo[2.2.1.02,6]heptan-3-one3-Oxo, 5-Bromomethyl((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate researchgate.net

Oxo- and Carboxylic Acid Derivatives

The introduction of oxo (ketone) and carboxylic acid functionalities onto the tricyclane core yields derivatives with significant potential in medicinal chemistry and materials science. cymitquimica.comsmolecule.com These functional groups provide handles for further synthetic transformations and can engage in specific interactions with biological targets. cymitquimica.comsmolecule.com

Several stereoisomers of oxo- and carboxylic acid-substituted tricyclanes have been characterized. One such compound is (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid (CAS 71155-07-2). cymitquimica.com Its rigid structure and the presence of both ketone and carboxylic acid groups make it a molecule of interest for medicinal chemistry, where stereochemistry can critically influence pharmacological properties. cymitquimica.com Another related derivative is anti-3-Oxotricyclo[2.2.1.02,6]heptane-7-carboxylic acid (CAS 50703-32-7), which has a melting point of 139-145 °C. sigmaaldrich.com

A particularly interesting derivative is WAY-855, also known as 3-amino-tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid. nih.gov This compound has been identified as a novel, non-substrate inhibitor of high-affinity glutamate (B1630785) uptake. nih.gov It shows preferential inhibition of the EAAT2 glutamate transporter subtype, highlighting the potential for these constrained tricyclic structures to serve as scaffolds for developing subtype-selective inhibitors for neurodegenerative disease research. nih.gov

Table 2: Notable Oxo- and Carboxylic Acid Derivatives of Tricyclo[2.2.1.02,6]heptane
Compound NameCAS NumberMolecular FormulaKey FeaturesReference
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid71155-07-2C8H8O3Contains both ketone and carboxylic acid groups; specific stereoisomer. cymitquimica.com
anti-3-Oxotricyclo[2.2.1.02,6]heptane-7-carboxylic acid50703-32-7C8H8O3Oxo and carboxylic acid groups on the tricyclic frame. sigmaaldrich.comscbt.com
WAY-855 (3-amino-tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid)Not specifiedC9H11NO4Amino acid analogue; selective inhibitor of EAAT2 glutamate transporter. nih.gov
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid697-56-3C8H10O2Serves as an intermediate in organic synthesis. smolecule.com

Azatricyclic Analogues

Replacing one of the carbon atoms in the tricyclo[2.2.1.02,6]heptane skeleton with a nitrogen atom creates azatricyclic analogues. These compounds are of interest due to their structural similarity to biologically active alkaloids and their potential as constrained amino acid mimics.

An efficient synthesis of the 4-azatricyclo[2.2.1.02,6]heptane system has been achieved through a carbonium ion-mediated rearrangement. rsc.org This method yields 1-methoxycarbonyl-4-azatricyclo[2.2.1.0]heptane, whose structure was confirmed by X-ray crystallography of its hydrochloride salt. rsc.org

The synthesis and reactivity of other azatricyclic systems have also been investigated. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene unexpectedly yields 3-bromo-1-methyl-1-azoniatricyclo[2.2.1.02,6]heptane tribromide, an aziridinium (B1262131) salt. researchgate.net The opening of the strained aziridine (B145994) ring in such 1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane salts by various nucleophiles provides a pathway to 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.net Furthermore, methods have been developed for synthesizing anti-3-halo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.02,6]heptanes via the conjugated halogenation of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene. researchgate.net

Table 3: Examples of Azatricyclic Analogues
Compound TypeKey Structural FeatureSynthetic ApproachReference
1-Methoxycarbonyl-4-azatricyclo[2.2.1.02,6]heptaneNitrogen at position 4Carbonium ion mediated rearrangement rsc.org
3-Bromo-1-methyl-1-azoniatricyclo[2.2.1.02,6]heptaneNitrogen at position 1 (as aziridinium ion)Bromination of 2-methyl-2-azabicyclo[2.2.1]hept-5-ene researchgate.net
anti-3-Halo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.02,6]heptaneNitrogen at position 1; trifluoromethyl groupsConjugated halogenation of a 2-azabicyclo[2.2.1]hept-5-ene derivative researchgate.net

Terpenoid Derivatives Containing the Tricyclane Ring (e.g., Sesquiterpenoids, Monoterpenoids)

The tricyclo[2.2.1.02,6]heptane core is a recurring structural motif in a variety of naturally occurring terpenoid compounds. nih.gov Terpenoids are a large and diverse class of organic compounds produced by plants and some microorganisms, built from isoprene (B109036) units. nih.govwikipedia.org

Monoterpenoids (C10) Monoterpenes consist of two isoprene units. wikipedia.org A prime example containing the tricyclane skeleton is 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane, commonly known as tricyclene (B1222867). foodb.canp-mrd.org Tricyclene is classified as a bicyclic monoterpenoid and is found in the essential oils of numerous plants, including ginger, sage, rosemary, and black pepper. np-mrd.orghmdb.ca

Sesquiterpenoids (C15) and Diterpenoids (C20) Sesquiterpenoids, which are composed of three isoprene units, also feature the tricyclane ring. nih.govnih.gov The aromadendrene-type sesquiterpenoids are a prominent group that exhibits a wide range of biological activities. nih.gov Another example is α-Ekasantalic acid, a tricyclane sesquiterpenoid found in Illicium lanceolatum, which has shown antifungal and bactericidal properties. nih.gov The biosynthesis of these complex molecules is an active area of research. In tomatoes, a biosynthetic gene cluster has been identified that produces lycosantalene, a diterpenoid with a tricyclene core, from the cis-isoprenoid precursor nerylneryl diphosphate (B83284). acs.org Quantum chemical calculations suggest the cyclization mechanism to form the strained tricyclo[2.2.1.02,6]heptane ring involves the diphosphate anion coproduct. acs.org

Table 4: Natural Terpenoid Derivatives with a Tricyclo[2.2.1.02,6]heptane Core
Compound NameTerpenoid ClassKey Structural FeaturesNatural Source ExampleReference
TricycleneMonoterpenoid1,7,7-Trimethyltricyclo[2.2.1.02,6]heptaneGinger, Rosemary, Sage foodb.canp-mrd.orghmdb.ca
Aromadendrene-type compoundsSesquiterpenoidTricyclic-aromadendrene skeletonVarious plant essential oils nih.gov
α-Ekasantalic AcidSesquiterpenoidCarboxylic acid derivative of a tricyclane sesquiterpeneIllicium lanceolatum nih.gov
LycosantaleneDiterpenoidTricyclene core with a neryl side chainTomato (Solanum lycopersicum) acs.org

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The unique three-dimensional structure of the tricyclo[2.2.1.02,6]heptane skeleton makes it a compelling starting point for the synthesis of complex molecules. Its inherent rigidity and defined stereochemistry allow for precise control in the construction of larger, intricate molecular architectures. This framework is a key component in certain sesquiterpenoids, a class of natural products known for a range of biological activities, including antitumor and antifungal properties. mdpi.com

Derivatives of the tricyclo[2.2.1.02,6]heptane core serve as crucial intermediates in synthesizing a variety of complex organic molecules. For instance, the related aldehyde can be used to produce compounds for the perfume industry through aldol (B89426) condensation and subsequent reduction reactions. google.com The ability to functionalize the tricyclic core allows for the creation of novel derivatives with potential applications in pharmaceuticals and agrochemicals. smolecule.com The constrained nature of the ring system is instrumental in strain and reactivity studies, providing a predictable scaffold for building more elaborate bicyclic and tricyclic structures.

Table 1: Examples of Complex Architectures Derived from Tricycloheptane Scaffolds

Derived Structure Class Synthetic Application Key Feature of Tricycloheptane Core Reference(s)
Tricyclane Sesquiterpenoids Natural Product Synthesis, Antitumor Agents Rigid tricyclic [2.2.1.02,6] heptane (B126788) ring system mdpi.com
Perfumery Compounds Fragrance Formulation Provides unique olfactory properties google.com
Bridged Polycyclic Systems Mechanistic Probes, Specialty Chemicals Defined stereochemistry and high strain energy

Chiral Catalysis and Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. frontiersin.org The development of effective chiral ligands is critical to this process. nih.gov The rigid C₂-symmetric structure of certain ligands is often advantageous as it can reduce the number of possible isomeric metal complexes and competing reaction pathways, leading to higher enantioselectivity. nih.govresearchgate.net

The tricyclo[2.2.1.02,6]heptane framework serves as a valuable scaffold for designing such chiral ligands. Its rigid structure helps to create a well-defined chiral environment around a metal center, which is essential for controlling the stereochemical outcome of a reaction. Derivatives like (1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, a constrained analog of glutamic acid, have been designed and synthesized to interact with biological targets, demonstrating the utility of this scaffold in creating stereochemically complex molecules. acsmedchem.org The ability to perform stereoselective reactions on the tricyclic ketone precursor is pivotal for achieving the high enantiomeric excesses required in pharmaceutical applications.

Polymer Chemistry and Nanocomposite Development

The unique structural properties of the tricyclo[2.2.1.02,6]heptane skeleton are being explored for applications in materials science, particularly in polymer chemistry. The rigid and compact nature of this moiety can impart enhanced thermal and mechanical properties to polymers. When incorporated into a polymer backbone, these rigid units can increase the glass transition temperature and improve dimensional stability. Derivatives have been investigated for use in specialty polymers and resins.

Precursors for Specialized Functional Materials (e.g., Fluorinated Tricyclononenes for Lithography)

The demand for smaller and more powerful microprocessors drives the development of advanced photolithography techniques, such as 157 nm lithography. A major challenge in this area is the high absorbance of conventional polymer photoresists at this wavelength. researchgate.net To overcome this, researchers have focused on developing new polymers with high transparency in the deep UV region. researchgate.net

Fluorinated polymers have emerged as a promising class of materials for this application due to their low absorbance of 157 nm UV light. researchgate.net Tricyclononenes (TCN) and tricyclononadienes (TCND) are classes of monomers that are highly effective in ring-opening metathesis polymerization (ROMP). rsc.org By starting with a tricyclo[2.2.1.02,6]heptane precursor, it is possible to synthesize fluorinated tricyclononene monomers. These monomers can then be polymerized to create photoresist materials with the necessary optical clarity and processing characteristics for high-resolution lithography. researchgate.netresearchgate.net The rigid tricyclic structure contributes to the etch resistance and thermal stability of the resulting polymer, which are critical properties for a photoresist.

Table 2: Role of Tricycloheptane Derivatives in Lithography Materials

Material Function Key Property Derived from Tricycloheptane Precursor Reference(s)
Fluorinated Tricyclononenes Monomer for Photoresist Polymer Provides a scaffold for introducing fluorine atoms to reduce UV absorbance. researchgate.net

Structural Models for Probing Fundamental Organic Reaction Theories

The tricyclo[2.2.1.02,6]heptane ring system possesses significant ring strain due to the geometric constraints of its fused rings, including a three-membered ring with bond angles deviating significantly from the ideal tetrahedral angle. smolecule.com This high strain energy makes the molecule an excellent model for studying chemical reactivity and the mechanisms of reactions that involve ring-opening or rearrangements.

Researchers utilize this rigid framework to investigate fundamental concepts in organic chemistry, such as:

Strain and Reactivity: The high degree of strain facilitates studies of ring-opening reactions under thermal or catalytic conditions, providing insight into the relationship between molecular strain and chemical stability.

Mechanistic Probes: The compound and its derivatives are employed to study reaction mechanisms like Wagner-Meerwein rearrangements and C–H insertion processes. Its predictable stereochemistry allows for clear analysis of reaction pathways.

Carbocation Studies: The stability and rearrangement of carbocations formed from tricyclic precursors are subjects of significant research, contributing to the broader understanding of non-classical carbocations. nih.gov

By studying the behavior of this highly strained system, chemists can test and refine theories about chemical bonding, reaction kinetics, and transition state geometries.

Q & A

Q. What are the established synthetic routes for Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via nitro-olefin bicycloannulation of cyclopentenones, where nitro-olefins react with enolates at low temperatures, followed by refluxing in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) . Optimization of catalysts (e.g., Lewis acids) and solvent systems (e.g., THF vs. dichloromethane) significantly impacts stereoselectivity and yield. For carboxamide derivatives, aminolysis of ester precursors (e.g., methyl 3-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate) using primary amines under basic conditions is a common strategy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry, particularly the carboxamide proton (δ ~6-8 ppm) and bridgehead carbons .
  • X-ray Crystallography : Resolves absolute configuration and cage-strain effects in the tricyclic framework .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1650-1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. What are the key thermodynamic parameters governing the stability of Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide in solution?

Reaction enthalpy data (ΔrH°) for related tricyclic compounds range from -130 kJ/mol to -136.3 kJ/mol in hydrocarbon solvents like isooctane or hexane, highlighting solvent effects on stability . Differential scanning calorimetry (DSC) can assess thermal decomposition thresholds, which are critical for storage and reaction design.

Advanced Research Questions

Q. How does the rigid tricyclic framework influence stereoselectivity in nucleophilic additions to Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide?

The norbornane-like structure imposes steric constraints, directing nucleophiles (e.g., Grignard reagents) to the less hindered exo-face. Computational studies (DFT) reveal transition-state geometries where π-orbital alignment in the carboxamide group enhances selectivity for endo products . Conflicting stereochemical outcomes in similar systems (e.g., tricyclo[3.2.1.0²,⁶]octane derivatives) suggest solvent polarity and counterion effects require empirical validation .

Q. What computational methods (e.g., DFT) have been employed to study fluxional behavior or reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations predict fluxional rearrangements in tricyclic phosphide analogs, showing low-energy pathways for ring-opening via pseudorotation . For carboxamide derivatives, molecular docking studies suggest interactions with enzyme active sites (e.g., proteases) through hydrogen bonding with the amide group and hydrophobic contacts with the tricyclic core .

Q. How can retrosynthetic analysis guide the development of novel Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide derivatives with enhanced bioactivity?

Retrosynthetic disconnection at the amide bond identifies ester or acyl chloride intermediates. Substituent introduction at the bridgehead (C1 or C6) via Suzuki-Miyaura coupling or reductive amination can modulate biological activity. For example, fluorobenzyl derivatives exhibit improved blood-brain barrier penetration in neurological target studies . Contradictions in reported synthetic yields (e.g., 40–60% in thermal rearrangements) necessitate iterative optimization of protecting groups and reaction stoichiometry .

Methodological Considerations

  • Handling Data Contradictions : Conflicting ΔrH° values (-130 vs. -136.3 kJ/mol) for hydrogenation reactions may arise from solvent polarity or impurities. Cross-validate using multiple techniques (e.g., calorimetry and computational thermochemistry) .
  • Stereochemical Assignments : Combine NOESY NMR with X-ray data to resolve ambiguities in diastereomer ratios .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires solvent-switch protocols (e.g., THF to toluene) to mitigate exothermic side reactions .

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